molecular formula C9H8FNO2 B12880367 Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol

Cat. No.: B12880367
M. Wt: 181.16 g/mol
InChI Key: MZJVIWIRQIPSQE-IUCAKERBSA-N
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Description

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a fluorinated derivative of quinoline. This compound is notable for its unique structural features, which include a fluorine atom and two hydroxyl groups on the quinoline ring. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol typically involves the fluorination of quinoline derivatives. One common method involves the use of a microsomal enzyme fraction isolated from the liver of rats treated with 3-methylcholanthrene. This enzymatic process results in the formation of this compound as a major metabolite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzyme fractions can be produced in sufficient quantities.

Chemical Reactions Analysis

Types of Reactions

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline.

    Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound include various quinoline derivatives with altered functional groups. These products can have different chemical and biological properties, depending on the nature of the reactions and the reagents used.

Scientific Research Applications

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol has several scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of other fluorinated quinoline derivatives.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the treatment of diseases where fluorinated quinolines have shown promise.

    Industry: The compound’s unique chemical properties make it a candidate for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol involves its interactions with specific molecular targets and pathways. The compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with different biological targets, potentially influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trans-3-fluoro-5,6-dihydroquinoline-5,6-diol include other fluorinated quinolines, such as:

  • 3-fluoroquinoline
  • 5,6-dihydroquinoline
  • 3,5,6,7,8-pentachloroquinoline

Uniqueness

This compound is unique due to the presence of both a fluorine atom and two hydroxyl groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, setting it apart from other fluorinated quinolines.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

(5S,6S)-3-fluoro-5,6-dihydroquinoline-5,6-diol

InChI

InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H/t8-,9-/m0/s1

InChI Key

MZJVIWIRQIPSQE-IUCAKERBSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=N2)F)[C@@H]([C@H]1O)O

Canonical SMILES

C1=CC2=C(C=C(C=N2)F)C(C1O)O

Origin of Product

United States

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